Nvs-cecr2-1

Description

Properties

IUPAC Name |

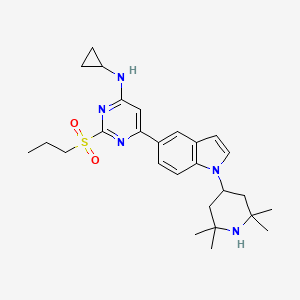

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECNLUKQDKOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nvs-cecr2-1: A Technical Guide to its Role in Chromatin Remodeling and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chromatin remodeling is a fundamental cellular process governing gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomain-containing proteins, which act as epigenetic "readers" of acetylated histones, are key players in this process and have emerged as promising therapeutic targets. This document provides an in-depth technical overview of Nvs-cecr2-1, a potent and selective chemical probe for the non-BET family bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2). We detail the mechanism by which this compound modulates chromatin structure, summarize key quantitative data, present detailed experimental protocols, and visualize its impact on cellular signaling pathways.

Introduction: CECR2 in Chromatin Remodeling

Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a crucial protein involved in several nuclear processes, including neurulation, DNA damage response, and spermatogenesis.[1][2] It contains a single bromodomain (BRD), a conserved 110-amino acid module that recognizes and binds to acetylated lysine residues (KAc) on histone tails and other proteins.[3] This "reading" activity is central to its function in chromatin biology.

CECR2 does not act alone; it is a regulatory subunit of the CECR2-containing remodeling factor (CERF) complex.[1][4] CERF is an ATP-dependent chromatin remodeler of the ISWI family, where CECR2 partners with the ATPase catalytic subunits SMARCA1 (SNF2L) or SMARCA5 (SNF2H).[5][6] By binding to acetylated histones via its bromodomain, CECR2 recruits the remodeling machinery to specific genomic loci, altering nucleosome positioning to regulate DNA accessibility for transcription, replication, and repair.[5][7]

This compound: A Selective Chemical Probe

This compound is a potent, cell-permeable, and highly selective inhibitor of the CECR2 bromodomain.[8] Developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis, it serves as an invaluable chemical tool to investigate the biological functions of CECR2.[3][8] Unlike the extensively studied BET inhibitors, this compound provides a means to explore the therapeutic potential of targeting non-BET bromodomains. It exhibits high affinity for the CECR2 BRD and remarkable selectivity across the human bromodomain family, making it suitable for precise cellular and biochemical interrogation of CECR2.[8][9]

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various biochemical, biophysical, and cell-based assays. The data below is compiled from key studies.

Table 1: Biochemical and Biophysical Binding Data for this compound

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| AlphaScreen | IC₅₀ | 47 nM | [8] |

| Isothermal Titration Calorimetry (ITC) | K_D_ | 80 nM | [8][10] |

| Thermal Shift Assay | ΔT_m_ | 12.52 °C |[8][9] |

Table 2: Cellular Activity of this compound (Cytotoxicity)

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| SW48 | Colon Cancer | Submicromolar (~0.54 µM) | [3] |

| HCT116 | Colon Cancer | ~2.5 µM | [3] |

| A549 | Lung Cancer | >5 µM | [3] |

| HeLa | Cervical Cancer | ~5 µM | [3] |

| MCF7 | Breast Cancer | >5 µM |[3] |

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CECR2 bromodomain. By occupying this site, it prevents CECR2 from engaging with its natural histone substrates.

Inhibition of Chromatin Binding

The primary molecular effect of this compound is the disruption of the CECR2-chromatin interaction. Cellular studies demonstrate that treatment with this compound leads to a dose-dependent displacement of endogenous CECR2 from the chromatin-bound cellular fraction to the soluble, unbound fraction.[3][11] This action effectively halts the recruitment of the CERF remodeling complex to its target gene loci, thereby inhibiting its chromatin remodeling functions.

Caption: this compound mechanism of action.

Downstream Cellular Consequences

By displacing CECR2 from chromatin, this compound triggers significant cellular changes. In various cancer cell lines, particularly SW48 colon cancer cells, this inhibition leads to the induction of apoptosis.[3][12] This suggests that certain cancer types are dependent on CECR2-mediated chromatin remodeling for survival.

Furthermore, recent studies have implicated CECR2 in promoting breast cancer metastasis. CECR2 appears to drive metastasis by activating the NF-κB signaling pathway, which in turn upregulates genes involved in epithelial-mesenchymal transition (EMT) and the recruitment of immunosuppressive macrophages.[13] Inhibition of CECR2 with this compound can suppress the expression of these downstream targets, highlighting a potential therapeutic strategy for metastatic cancers.[13]

CECR2-Mediated Signaling Pathway

The role of CECR2 in cancer progression can be visualized through its influence on the NF-κB signaling pathway. By regulating the chromatin accessibility of NF-κB target genes, CECR2 can amplify a pro-metastatic transcriptional program.

Caption: CECR2-NF-κB signaling in metastasis.

Key Experimental Protocols

Characterizing the activity of a chemical probe like this compound requires specific and robust methodologies. Below are detailed protocols for key assays used in its validation.

Chromatin Fractionation Assay

This assay is used to determine if this compound displaces CECR2 from chromatin within cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SW48) and grow to 80-90% confluency. Treat cells with desired concentrations of this compound (e.g., 5-15 µM) or DMSO (vehicle control) for 2 hours.

-

Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, with protease inhibitors) containing 0.1% Triton X-100.

-

Isolation of Nuclei: Incubate on ice for 10 minutes to lyse cell membranes, then centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the soluble, chromatin-unbound fraction (U).

-

Chromatin Extraction: Wash the nuclear pellet once with Buffer A. Lyse the nuclei in a high-salt buffer (e.g., Buffer B: 3 mM EDTA, 0.2 mM EGTA, with protease inhibitors).

-

Separation: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the soluble nuclear fraction, and the remaining pellet is the insoluble, chromatin-bound fraction (B).

-

Analysis: Analyze both the unbound (U) and bound (B) fractions by SDS-PAGE and immunoblotting using antibodies against CECR2. Use GAPDH as a marker for the unbound fraction and Lamin A/C or histone H3 for the chromatin-bound fraction.[3][11]

References

- 1. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

- 6. Chromatin remodeling factor CECR2 forms tissue-specific complexes with CCAR2 and LUZP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound | Structural Genomics Consortium [thesgc.org]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. adooq.com [adooq.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Nvs-cecr2-1 and DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel bromodomain inhibitor, Nvs-cecr2-1, and its intricate relationship with the cellular DNA damage response (DDR) pathways. As a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, this compound offers a promising avenue for therapeutic intervention, particularly in oncology. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Target, CECR2

This compound is a potent and selective small molecule inhibitor of the bromodomain of CECR2.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, primarily on histone tails, thereby playing a crucial role in the regulation of chromatin structure and gene expression. CECR2 is a component of a chromatin remodeling complex and has been identified as a novel participant in the DNA damage response.[2][3]

This compound exerts its cellular effects by binding to the CECR2 bromodomain with high affinity, leading to the displacement of CECR2 from chromatin.[4][5][6] This action disrupts the normal function of CECR2, which has been shown to be important for the formation of γ-H2AX, a key phosphorylated histone variant that marks the sites of DNA double-strand breaks (DSBs).[2][3] Consequently, by inhibiting CECR2, this compound interferes with the cellular machinery responsible for repairing damaged DNA, leading to cytotoxic effects in cancer cells.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Binding Affinity and IC50 of this compound for CECR2 Bromodomain

| Parameter | Value | Reference |

| IC50 | 47 nM | [1][4] |

| Kd | 80 nM | [1][4] |

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colon Cancer | ~1 | [4] |

| HCT116 | Colon Cancer | ~5 | [4] |

| HCT15 | Colon Cancer | >10 | [4] |

| DLD-1 | Colon Cancer | ~5 | [4] |

| LoVo | Colon Cancer | >10 | [4] |

| HT29 | Colon Cancer | >10 | [4] |

| H460 | Lung Cancer | >10 | [4] |

| U2OS | Osteosarcoma | >10 | [4] |

This compound and the DNA Damage Response Signaling Cascade

DNA double-strand breaks trigger a complex signaling cascade, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets to initiate cell cycle arrest and promote DNA repair.

CECR2 has been shown to be a critical factor for the efficient formation of γ-H2AX foci, which are large chromatin domains surrounding a DSB where H2AX is phosphorylated on serine 139.[2][3] This phosphorylation event is a crucial early step in the recruitment of DDR factors to the site of damage. By inhibiting CECR2's chromatin association, this compound is predicted to attenuate the γ-H2AX response.

The precise upstream mechanism by which CECR2 influences γ-H2AX formation and whether it directly impacts the activation of ATM or ATR remains an active area of investigation. However, the available evidence strongly suggests that the inhibition of CECR2 by this compound disrupts the proper signaling of DNA damage, leading to an accumulation of unrepaired breaks and subsequent apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of the DNA damage response and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Chromatin Fractionation Assay

This assay is used to determine the extent to which this compound displaces CECR2 from chromatin.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SW480) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2-4 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Nuclear Isolation: Incubate on ice for 10 minutes and then add Triton X-100 to a final concentration of 0.1%. Vortex briefly and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet with the same hypotonic buffer. Lyse the nuclei in a nuclear lysis buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) on ice for 30 minutes.

-

Chromatin Fractionation: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant contains the soluble nuclear fraction. The pellet contains the chromatin-bound fraction.

-

Sample Preparation for Western Blot: Resuspend the chromatin pellet in a buffer compatible with SDS-PAGE (e.g., Laemmli buffer) and sonicate to shear the DNA.

-

Western Blot Analysis: Analyze all fractions (cytoplasmic, soluble nuclear, and chromatin-bound) by Western blotting using antibodies against CECR2, a cytoplasmic marker (e.g., GAPDH), and a nuclear/chromatin marker (e.g., Histone H3 or Lamin B1).

Figure 2: Experimental workflow for the chromatin fractionation assay.

Western Blotting for DDR Proteins

This method is used to quantify the levels of total and phosphorylated DDR proteins.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., γ-H2AX, ATM, p-ATM, ATR, p-ATR, Chk1, p-Chk1, Chk2, p-Chk2).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

Immunofluorescence for γ-H2AX Foci

This technique is used to visualize and quantify the formation of γ-H2AX foci.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, followed by a DNA damaging agent (e.g., ionizing radiation) if required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with a primary antibody against γ-H2AX.

-

Secondary Antibody and DAPI Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Foci Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Future Directions and Unanswered Questions

While the link between this compound, CECR2, and γ-H2AX formation is established, several questions remain:

-

Direct Impact on ATM/ATR Activation: Does the inhibition of CECR2 by this compound directly affect the phosphorylation and activation of ATM and ATR kinases, or is the effect on γ-H2AX a downstream consequence of altered chromatin structure?

-

Role in Different DNA Repair Pathways: Beyond its role in the initial DSB response, does CECR2, and therefore this compound, influence the choice between different DSB repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ)?

-

Synergistic Therapeutic Strategies: Can this compound be combined with other DNA damaging agents or inhibitors of other DDR proteins (e.g., PARP inhibitors) to achieve synergistic anti-cancer effects?

References

- 1. adooq.com [adooq.com]

- 2. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide screen of human bromodomain-containing proteins identifies Cecr2 as a novel DNA damage response protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of CECR2 in Cancer: A Technical Guide to its Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is an epigenetic reader protein that has emerged as a critical player in the progression of certain cancers, most notably breast cancer. This technical guide provides an in-depth overview of the biological function of CECR2 in oncology, with a focus on its molecular mechanisms, its impact on the tumor microenvironment, and its potential as a therapeutic target. We will delve into the signaling pathways modulated by CECR2, present quantitative data on its effects, and provide detailed protocols for key experimental assays used to investigate its function.

Introduction to CECR2

CECR2 is a bromodomain-containing protein, classifying it as an epigenetic "reader" that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction allows CECR2 to participate in chromatin remodeling processes, thereby influencing gene expression.[1] While CECR2 has known roles in developmental processes such as neurulation and in the DNA damage response, its function in cancer has been a more recent area of investigation.[1]

The CECR2-NF-κB Signaling Axis in Breast Cancer Metastasis

A seminal body of research has elucidated a crucial role for CECR2 in driving breast cancer metastasis through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3]

Mechanism of Action

CECR2 forms a complex with the RELA (p65) subunit of NF-κB.[1][3] This interaction is mediated by the CECR2 bromodomain and is crucial for increasing chromatin accessibility at the promoter regions of NF-κB target genes.[1] By recruiting chromatin remodeling machinery, CECR2 facilitates the transcription of a suite of genes that promote metastasis.[1][3]

Key Downstream Target Genes

The activation of NF-κB signaling by the CECR2-RELA complex leads to the upregulation of several key genes implicated in cancer progression:

-

Metastasis-Promoting Genes: TNC, MMP2, and VEGFA are among the genes activated by CECR2, which are known to be involved in extracellular matrix remodeling and angiogenesis, processes critical for tumor invasion and metastasis.[1][3]

-

Immunosuppressive Cytokines: CSF1 and CXCL1 are also upregulated, playing a pivotal role in shaping an immunosuppressive tumor microenvironment.[1][3]

Caption: CECR2-NF-κB Signaling Pathway in Breast Cancer Metastasis.

Impact on the Tumor Microenvironment: Macrophage Polarization

A critical consequence of CECR2-mediated NF-κB activation is the modulation of the tumor immune microenvironment. The secreted cytokines, particularly CSF1, promote the recruitment and polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype.[1][3] M2 macrophages are known to be immunosuppressive and contribute to tumor progression, angiogenesis, and metastasis.[1] Studies have shown that CECR2 expression is positively correlated with an increased ratio of M2 macrophages in metastatic breast tumors.[2]

Quantitative Data on CECR2 Function in Cancer

The following tables summarize key quantitative findings from studies on CECR2's role in cancer.

Table 1: Effect of CECR2 Knockout on Breast Cancer Metastasis in Mouse Models

| Experimental Model | Parameter Measured | Result | Reference |

| Immunocompromised Mouse Model | Lung Metastasis | ~5-6 fold decrease | [4] |

| Immunocompetent Mouse Model | Lung Metastasis | 38-fold decrease | [4] |

| Immunocompromised Mouse Model | Number of Metastatic Lesions | ~50% reduction | [4] |

Table 2: Differentially Expressed Genes upon CECR2 Knockout in a Metastatic Breast Cancer Cell Line (LM2)

| Gene Set | Regulation | Number of Genes (sgRNA1) | Number of Genes (sgRNA2) | Reference |

| All Genes | Upregulated | 1,051 | 1,708 | [2] |

| All Genes | Downregulated | 1,440 | 1,772 | [2] |

| NF-κB Response Genes | Downregulated | Enriched | Enriched | [2] |

| Epithelial-Mesenchymal Transition (EMT) Genes | Downregulated | Enriched | Enriched | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of CECR2.

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This protocol is for determining the association of CECR2 and RELA with the promoter regions of NF-κB target genes.

Caption: Experimental Workflow for ChIP-qPCR.

Protocol:

-

Cross-linking: Treat breast cancer cells (e.g., LM2) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific for CECR2 or RELA. Use IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

qPCR: Perform quantitative PCR using primers specific for the promoter regions of CSF1 and CXCL1.

-

Data Analysis: Calculate the enrichment of the target DNA sequence in the immunoprecipitated samples relative to the input DNA.

Co-Immunoprecipitation (Co-IP)

This protocol is for verifying the interaction between CECR2 and RELA.

Protocol:

-

Cell Lysis: Lyse breast cancer cells (e.g., 4T1 or LM2) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CECR2 (or RELA) overnight at 4°C. Use a corresponding IgG as a negative control.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.

-

Washes: Pellet the beads and wash several times with lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against RELA (or CECR2) to detect the co-immunoprecipitated protein.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is for analyzing changes in chromatin accessibility upon CECR2 knockout.

Protocol:

-

Cell Preparation: Harvest approximately 50,000 CECR2 knockout and control cells.

-

Lysis: Lyse the cells with a gentle lysis buffer to isolate the nuclei.

-

Tagmentation: Treat the nuclei with Tn5 transposase, which will simultaneously cut accessible DNA and ligate sequencing adapters.

-

DNA Purification: Purify the tagmented DNA.

-

PCR Amplification: Amplify the library using PCR with indexed primers.

-

Library Purification and Quantification: Purify the PCR product and quantify the library concentration.

-

Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between CECR2 knockout and control samples.

Cell Viability Assay

This protocol is for assessing the effect of CECR2 inhibitors on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a desired density.

-

Inhibitor Treatment: Treat the cells with various concentrations of a CECR2 inhibitor (e.g., NVS-CECR2-1) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well.

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Therapeutic Implications and Future Directions

The critical role of CECR2 in promoting breast cancer metastasis makes it an attractive therapeutic target.[1][3] Pharmacological inhibition of the CECR2 bromodomain has been shown to suppress NF-κB target gene expression, reduce M2 macrophage polarization, and inhibit breast cancer metastasis in preclinical models.[1] The development of potent and selective CECR2 inhibitors, such as GNE-886 and this compound, provides promising avenues for novel therapeutic strategies, particularly for aggressive and metastatic breast cancers.[1]

Future research should focus on:

-

Elucidating the role of CECR2 in other types of cancer.

-

Investigating the potential for combining CECR2 inhibitors with immunotherapy to enhance anti-tumor responses.

-

Identifying biomarkers to predict which patients are most likely to respond to CECR2-targeted therapies.

By continuing to unravel the complexities of CECR2's function in cancer, the scientific community can pave the way for the development of more effective and targeted cancer treatments.

References

Nvs-cecr2-1: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of Nvs-cecr2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of this chemical probe.

Introduction

This compound is a small molecule inhibitor targeting the bromodomain of CECR2, a non-BET (Bromodomain and Extra-Terminal domain) family member.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3][4] CECR2 is involved in chromatin remodeling, DNA damage response, and has been identified as a key regulator in neurulation and cancer metastasis through its interaction with the NF-κB signaling pathway.[5][6][7] this compound serves as a critical tool for elucidating the biological functions of CECR2 and exploring its potential as a therapeutic target.

Quantitative Target Selectivity Profile

This compound exhibits high affinity for the CECR2 bromodomain and remarkable selectivity over other bromodomains. The following tables summarize the available quantitative data on its binding affinity and selectivity.

Table 1: On-Target Binding Affinity of this compound for CECR2

| Parameter | Value | Assay Method | Reference |

| IC50 | 47 nM | AlphaScreen | [2][5][8][9] |

| KD | 80 nM | Isothermal Titration Calorimetry (ITC) | [2][5][8][9] |

Table 2: Selectivity Profile of this compound

While this compound has been screened against a panel of 48 bromodomains and demonstrated high selectivity, comprehensive quantitative data (IC50 or KD values) for the entire panel are not publicly available.[8][10] The available information indicates no significant cross-reactivity.[8][11] Thermal shift assays have shown only weak interactions with BRD4 and BRD7, which were not confirmed by AlphaScreen assays.[8]

| Off-Target | Interaction | Assay Method | Reference |

| Broad panel of 48 bromodomains | No cross-reactivity reported | Not specified | [8][10] |

| BRD4 | Weak thermal shift (1.73 °C), no strong interaction in AlphaScreen | Differential Scanning Fluorimetry (DSF), AlphaScreen | [8] |

| BRD7 | Weak thermal shift (1.21 °C), no strong interaction in AlphaScreen | Differential Scanning Fluorimetry (DSF), AlphaScreen | [8] |

| Kinases, Proteases, Receptors | No significant inhibition | Not specified | [8][11] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity profile of this compound are provided below. These are generalized protocols based on standard practices for these assays.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated, acetylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through the binding of a GST-tagged bromodomain to the donor bead and a biotinylated histone peptide to the streptavidin-coated acceptor bead. Laser excitation of the donor bead generates singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. A competing compound will disrupt this interaction, leading to a decrease in the light signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 3x assay buffer.

-

Dilute the GST-tagged CECR2 bromodomain and the biotinylated acetylated histone H4 peptide in the assay buffer to their optimal concentrations (determined through titration experiments).

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

-

Assay Plate Setup (384-well format):

-

Add the test compound (this compound) or DMSO (vehicle control) to the wells.

-

Add the diluted CECR2 bromodomain to all wells.

-

Add the diluted biotinylated histone peptide to all wells.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

-

Bead Addition:

-

Dilute the Glutathione (GSH) acceptor beads in a detection buffer and add to all wells.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

Dilute the Streptavidin donor beads in the detection buffer and add to all wells under subdued light.

-

-

Signal Detection:

-

Incubate the plate at room temperature for 30-60 minutes in the dark.

-

Read the plate on an AlphaScreen-capable microplate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (CECR2 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured after each injection.

Protocol:

-

Sample Preparation:

-

Express and purify the CECR2 bromodomain.

-

Prepare a concentrated solution of this compound.

-

Dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and compound solutions.

-

-

ITC Experiment Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Load the CECR2 bromodomain solution into the sample cell (typically 10-20 µM).

-

Load the this compound solution into the injection syringe (typically 100-200 µM).

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection to account for artifacts, which is discarded during analysis.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

-

Signaling Pathways and Experimental Workflows

CECR2 in the NF-κB Signaling Pathway

CECR2 plays a critical role in the activation of the NF-κB signaling pathway. It acts as an epigenetic reader that recognizes and binds to the acetylated RelA subunit of the NF-κB complex.[1] This interaction is crucial for enhancing the transcriptional activity of NF-κB, leading to the expression of pro-inflammatory and pro-metastatic genes.[1][6] Inhibition of the CECR2 bromodomain by this compound can disrupt this interaction and suppress NF-κB-mediated gene expression.[6]

Caption: CECR2-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for Target Engagement

To confirm that this compound engages its target within a cellular context, a chromatin fractionation assay can be performed. This experiment demonstrates the displacement of CECR2 from chromatin upon treatment with the inhibitor.

Caption: Workflow for Chromatin Fractionation Assay.

Logical Relationship of Selectivity Determination

The determination of this compound's selectivity profile follows a logical progression from initial high-throughput screening to detailed biophysical characterization.

Caption: Logical workflow for determining inhibitor selectivity.

References

- 1. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. This compound | Structural Genomics Consortium [thesgc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Nvs-cecr2-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-cecr2-1 is a potent and selective small-molecule inhibitor of the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). Developed through a collaboration between Novartis and the Structural Genomics Consortium (SGC), this non-BET family bromodomain inhibitor has emerged as a valuable chemical probe for investigating the biological functions of CECR2 and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. While a detailed synthesis protocol is not publicly available, its fundamental properties have been characterized.

| Property | Value | Reference |

| Molecular Formula | C27H37N5O2S | [1][2] |

| Molecular Weight | 495.68 g/mol | [3] |

| CAS Number | 1992047-61-6 | [3] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO (up to 49.57 mg/mL) | [3] |

| Storage | Store at -20°C | [4] |

Biological Properties and Potency

This compound is a high-affinity ligand for the CECR2 bromodomain, demonstrating excellent potency and selectivity.

| Parameter | Value | Assay | Reference |

| IC50 | 47 nM | AlphaScreen | [4][5][6] |

| Kd | 80 nM | Isothermal Titration Calorimetry (ITC) | [4][5] |

| Cellular Activity | Robust activity at 0.1 µM | Fluorescence Recovery After Photobleaching (FRAP) | [5] |

| Recommended Cellular Concentration | Up to 1 µM | [5] |

Selectivity: this compound exhibits high selectivity for CECR2 over a panel of 48 other bromodomain targets. It also shows no significant activity in kinase, protease, and receptor panels.[5] A structurally related but inactive compound, NVS-CECR2-C, can be used as a negative control in experiments.[5]

Mechanism of Action

This compound exerts its biological effects by directly targeting the CECR2 bromodomain, a reader of acetylated lysine residues on histones and other proteins. By binding to this domain, this compound competitively inhibits the interaction of CECR2 with acetylated histones, leading to its displacement from chromatin.[7][8] This disruption of CECR2's chromatin localization interferes with its role in chromatin remodeling and gene transcription, ultimately triggering apoptosis in sensitive cancer cell lines.[7][9]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Chromatin Fractionation Assay

This assay is used to determine the ability of this compound to displace CECR2 from chromatin.[7]

Protocol:

-

Cell Culture and Treatment: Culture SW48 colon cancer cells to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 2 hours.[7]

-

Cell Lysis: Harvest cells and resuspend in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Isolation of Nuclei: Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 8 minutes to lyse the plasma membrane. Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant represents the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet with Buffer A. Lyse the nuclei by incubating in a nuclear lysis buffer (e.g., Buffer B: 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) on ice for 30 minutes.

-

Separation of Chromatin-Bound and Unbound Fractions: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant contains the soluble, chromatin-unbound proteins. The pellet contains the insoluble, chromatin-bound proteins.

-

Analysis: Resuspend the chromatin pellet in a suitable buffer. Analyze all fractions (cytoplasmic, chromatin-unbound, and chromatin-bound) by SDS-PAGE and Western blotting using antibodies against CECR2, a chromatin marker (e.g., Lamin A/C), and a soluble fraction marker (e.g., GAPDH).[7]

Colony Formation Assay

This long-term viability assay assesses the cytotoxic effects of this compound.[7]

Protocol:

-

Cell Seeding: Seed a low density of SW48 cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.5 µM to 4 µM).[7]

-

Incubation: Incubate the cells for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the inhibitor every 3-4 days.

-

Staining: After the incubation period, wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Wash away the excess stain, allow the plates to dry, and then count the number of colonies (typically defined as having >50 cells). The results can be used to calculate the IC50 value for long-term cytotoxicity.[7]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[7]

Protocol:

-

Cell Treatment: Treat SW48 cells with increasing concentrations of this compound for 72 hours.[7]

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Anticancer Activity

This compound has demonstrated cytotoxic activity against a variety of human cancer cell lines.[9] Notably, it exhibits submicromolar efficacy in SW48 colon cancer cells, primarily by inducing apoptosis.[7] The sensitivity of cancer cells to this compound is partially dependent on the expression of CECR2, suggesting a direct on-target effect.[7] However, evidence also points to CECR2-independent mechanisms of cell killing.[9]

Cytotoxicity Data in SW48 Cells:

| Assay | IC50 Value | Reference |

| Colony Formation Assay | 0.64 µM | [7] |

| Colony Formation Assay (CECR2 depleted) | Increased IC50 | [7] |

Conclusion

This compound is a highly potent and selective chemical probe for the CECR2 bromodomain. Its ability to displace CECR2 from chromatin and induce apoptosis in cancer cells makes it an invaluable tool for elucidating the biological roles of CECR2 in health and disease. Further investigation into its therapeutic potential, particularly in the context of oncology, is warranted. This guide provides a foundational resource for researchers utilizing this compound in their studies.

References

- 1. This compound | C27H37N5O2S | CID 117072550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. abmole.com [abmole.com]

- 4. adooq.com [adooq.com]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of CECR2 in Neurulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurulation, the embryonic process that forms the neural tube, is a complex and critical phase of development. Defects in this process can lead to severe birth defects. This technical guide delves into the pivotal role of the chromatin remodeling factor CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) in neurulation. CECR2 is an essential component of the CECR2-containing remodeling factor (CERF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression during neural tube closure. This document provides a comprehensive overview of the molecular mechanisms of CECR2, its associated signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Introduction to CECR2 and Neurulation

Neurulation is the intricate process in vertebrate embryos that involves the folding of the neural plate to form the neural tube, the precursor to the central nervous system, which includes the brain and spinal cord. This process is governed by a complex interplay of genetic and environmental factors. Errors in neurulation can result in neural tube defects (NTDs), such as anencephaly (the murine equivalent of which is exencephaly) and spina bifida.

CECR2 is a protein characterized by a DDT domain and a bromodomain, motifs commonly found in proteins involved in chromatin remodeling. It is a key component of the CERF complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. Mutations in the CECR2 gene have been demonstrated to cause exencephaly in mice, highlighting its critical function in the proper closure of the neural tube.

The CERF Complex: Composition and Function

The CECR2-containing remodeling factor (CERF) is a multi-protein complex essential for the chromatin remodeling activities of CECR2. The composition of the CERF complex can be tissue-specific, suggesting diverse functions in different cellular contexts.

Core Components of the CERF Complex:

| Component | Function | Reference |

| CECR2 | Binds to acetylated histones via its bromodomain; acts as a regulatory subunit. | |

| SNF2L (SMARCA1) | An ATP-dependent helicase that provides the motor function for chromatin remodeling. | |

| SMARCA5 (SNF2H) | Another ISWI family ATPase that can be a component of the CERF complex. | |

| CCAR2 | A protein implicated in transcription, apoptosis, and DNA repair; a tissue-specific component of the CERF complex in embryonic stem cells. | |

| LUZP1 | Associated with exencephaly and appears to stabilize the CERF complex in embryonic stem cells. |

The CERF complex functions by hydrolyzing ATP to remodel nucleosomes, which in turn regulates the expression of genes crucial for neurulation. The tissue-specific composition of the CERF complex allows for precise control of gene expression in different developmental contexts.

CECR2's Role in Neural Tube Closure

Loss-of-function mutations in Cecr2 in mice lead to a high penetrance of exencephaly, demonstrating its indispensable role in cranial neural tube closure.[1] The expression of Cecr2 is predominantly observed in the neural structures of the developing embryo, particularly in the closing neural tube.[1]

Downstream Molecular Effects

The chromatin remodeling activity of the CERF complex, regulated by CECR2, influences the expression of a cascade of genes essential for neurulation. Studies in Cecr2 mutant mice have revealed the misregulation of several key transcription factors involved in mesenchymal and ectodermal development.

Table 1: Downregulated Transcription Factors in Cecr2tm1.1Hemc Mutant Heads

| Gene | Fold Downregulation (qRT-PCR) | Associated NTD Phenotype in Mouse Models | Reference |

| Alx1/Cart1 | ~2.5 | Exencephaly | |

| Dlx5 | ~2.0 | Exencephaly | |

| Eya1 | ~1.8 | Not directly reported, but involved in craniofacial development | |

| Six1 | ~1.6 | Not directly reported, but involved in craniofacial development |

Furthermore, the loss of CECR2 function has been linked to an increase in apoptosis in the developing neural tube. This elevated cell death is mediated by an increase in the activity of apoptotic molecules like Caspase-3.

Signaling Pathways

While the direct interactions of CECR2 with major signaling pathways in neurulation, such as Wnt, BMP, and Sonic Hedgehog (SHH), are still under investigation, its role as a chromatin remodeler suggests it acts as a crucial downstream effector or a modulator of these pathways by controlling the accessibility of their target gene promoters.

Caption: Proposed signaling pathway of CECR2 in neurulation.

Genetic and Environmental Interactions

The penetrance of exencephaly in Cecr2 mutant mice is highly dependent on the genetic background, indicating the presence of modifier genes. This highlights the multifactorial nature of NTDs.

Table 2: Strain-Dependent Penetrance of Exencephaly in Cecr2 Mutant Mice

| Mouse Strain | Cecr2 Allele | Penetrance of Exencephaly | Reference |

| BALB/c | Cecr2Gt45Bic | 74% | |

| FVB/N | Cecr2Gt45Bic | 0% | |

| BALB/c | Cecr2tm1.1Hemc | 96% | |

| FVB/N | Cecr2tm1.1Hemc | 96% |

Environmental factors also play a significant role. High levels of homocysteine, often associated with folate deficiency, have been shown to decrease CECR2 expression and increase the risk of NTDs. Conversely, folic acid supplementation can rescue the reduced CECR2 expression and decrease the rate of apoptosis, underscoring the importance of this vitamin in preventing NTDs.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CECR2 in neurulation.

Generation of Cecr2 Mutant Mice

Cecr2 mutant mouse lines, such as the Cecr2Gt45Bic (gene trap) and Cecr2tm1.1Hemc (null) alleles, are invaluable tools. The gene trap approach involves the random insertion of a vector containing a reporter and a selectable marker into the genome. The null allele was generated through targeted deletion of a critical exon.

Caption: Workflow for generating and analyzing Cecr2 mutant mice.

Analysis of Neural Tube Defects

The analysis of NTDs in mouse embryos involves timed pregnancies and careful examination of the resulting fetuses at specific embryonic days (e.g., E10.5-E18.5).

Procedure:

-

Set up timed matings of heterozygous Cecr2 mice.

-

Euthanize pregnant females at the desired embryonic day.

-

Dissect the uterine horns and isolate the embryos.

-

Examine embryos under a dissecting microscope for the presence of exencephaly, characterized by an open cranial neural tube.

-

Genotype embryos using PCR analysis of yolk sac or tail DNA.

-

For detailed morphological analysis, fix embryos in 4% paraformaldehyde, embed in paraffin, and perform histological sectioning and staining (e.g., Hematoxylin and Eosin).

Immunoprecipitation of the CERF Complex

Immunoprecipitation (IP) is used to isolate the CERF complex from cell or tissue lysates to identify its components.

Procedure:

-

Prepare nuclear extracts from embryonic tissues or cultured cells.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to a component of the CERF complex (e.g., anti-CECR2).

-

Add protein A/G beads to capture the antibody-protein complex.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting or mass spectrometry to identify the components of the complex.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes in Cecr2 mutant and wild-type embryos.

Procedure:

-

Isolate total RNA from the head region of E10.5 mouse embryos.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers specific for target genes (e.g., Alx1, Dlx5) and a reference gene (e.g., Gapdh).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

Apoptosis Assays

Apoptosis in the developing neural tube can be assessed by several methods, including TUNEL staining and Caspase-3 activity assays.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Fix and paraffin-embed embryonic sections.

-

Perform the TUNEL assay according to the manufacturer's instructions to label the 3'-hydroxyl ends of DNA fragments generated during apoptosis.

-

Visualize and quantify the apoptotic cells using fluorescence microscopy.

Caspase-3 Activity Assay:

-

Prepare protein lysates from embryonic head tissue.

-

Measure Caspase-3 activity using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

Conclusion and Future Directions

CECR2 is a critical chromatin remodeling factor essential for proper neurulation. Its role in the CERF complex, which regulates the expression of key developmental genes, places it at the heart of the molecular machinery governing neural tube closure. The interplay between genetic background and environmental factors, such as folate and homocysteine levels, in modulating CECR2 function underscores the complex etiology of NTDs.

Future research should focus on elucidating the precise downstream targets of the CERF complex during neurulation through techniques like ChIP-sequencing. A deeper understanding of how CECR2 interacts with major signaling pathways like Wnt, BMP, and SHH will provide a more complete picture of its regulatory role. Furthermore, the development of small molecule inhibitors or activators of the CERF complex could offer novel therapeutic avenues for the prevention or treatment of NTDs. The continued study of CECR2 and its associated pathways holds significant promise for advancing our understanding of neural development and for the development of new strategies to combat these devastating birth defects.

References

Methodological & Application

Nvs-cecr2-1: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nvs-cecr2-1, a potent and selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain, in cell culture applications. The following protocols and data are intended to guide researchers in utilizing this compound for studying its effects on cancer cells, including cytotoxicity, long-term survival, and apoptosis.

Introduction

This compound is a valuable chemical probe for investigating the biological functions of the CECR2 bromodomain, a reader of acetylated lysine residues on histones and other proteins. CECR2 is implicated in chromatin remodeling and has been identified as a potential therapeutic target in cancer. This compound has been shown to exhibit cytotoxic activity against various human cancer cell lines by inducing apoptosis.[1][2][3] This document outlines detailed protocols for assessing the cellular effects of this compound treatment.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72-hour treatment)

| Cell Line | Tissue Origin | IC50 (µM) |

| SW48 | Colon | ~ 2.5 |

| HT29 | Colon | > 10 |

| HCT116 | Colon | ~ 5.0 |

| H460 | Lung | > 10 |

| SV-HUC-1 | Uroepithelium | > 10 |

| HeLa | Cervix | > 10 |

| U2OS | Bone | ~ 7.5 |

| HEK 293T | Embryonic Kidney | ~ 5.0 |

Data adapted from MTS cell viability assays. The IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 72 hours of treatment.[1]

Table 2: Long-Term Survival (Colony Formation) IC50 of this compound

| Cell Line | Tissue Origin | IC50 (µM) | Treatment Duration |

| SW48 | Colon | 0.64 | 10 days |

This value was determined by a colony formation assay, indicating the concentration of this compound that inhibits the clonogenic ability of SW48 cells by 50% over a 10-day period.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTS) Assay

This protocol is used to assess the short-term cytotoxic effects of this compound.

Materials:

-

Human cancer cell lines (e.g., SW48, HCT116, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed 2,000-4,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 20 µM). A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.[1][2]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Human cancer cell lines (e.g., SW48)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

10% acetic acid

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., up to 4 µM for SW48 cells) or a vehicle control.[1]

-

Incubate the plates for 10 days at 37°C and 5% CO2, allowing colonies to form.[1]

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with 100% methanol for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

To quantify, dissolve the stained colonies in 10% acetic acid and measure the absorbance at 590 nm.[1]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

-

Human cancer cell lines (e.g., SW48)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed 6 x 10^5 cells in a 6-well plate and allow them to attach overnight.[1]

-

Treat the cells with increasing concentrations of this compound (e.g., up to 6 µM for SW48 cells) or a vehicle control for 72 hours.[1]

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for PARP1 Cleavage

This protocol can be used to confirm apoptosis by detecting the cleavage of PARP1, a hallmark of caspase-mediated apoptosis.

Materials:

-

Cell lysates from this compound treated and control cells

-

RIPA buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells treated with this compound and control cells in RIPA buffer.[1]

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the cleaved PARP1 fragment (~89 kDa) in this compound treated samples.

Visualization of Signaling Pathways and Workflows

CECR2-NF-κB Signaling Pathway

CECR2 has been shown to play a role in activating the NF-κB signaling pathway. This compound, by inhibiting CECR2, is expected to suppress this pathway.

Caption: CECR2-mediated activation of the NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates the general workflow for studying the impact of this compound on cancer cells.

Caption: General experimental workflow for evaluating the cellular effects of this compound treatment.

References

Application Notes and Protocols: Induction of Apoptosis in SW480 Cells with Nvs-cecr2-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-cecr2-1 is a potent and selective inhibitor of the bromodomain of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), a component of the CERF chromatin remodeling complex.[1][2] Emerging research has identified this compound as a cytotoxic agent against various human cancer cell lines, with a pronounced pro-apoptotic effect in SW480 colon cancer cells.[3][4][5] These application notes provide a summary of the quantitative effects of this compound on SW480 cells and detailed protocols for key experiments to study its apoptotic activity. The compound exerts its effects at least in part by targeting CECR2, leading to the induction of apoptosis characterized by PARP1 cleavage.[3][4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on SW480 human colon adenocarcinoma cells.

Table 1: Cytotoxicity of this compound in SW480 Cells

| Assay Type | Endpoint | Value | Cell Line | Reference |

| Colony Formation Assay | IC₅₀ | 0.64 µM | SW480 | [5] |

Table 2: Apoptosis Induction by this compound in SW480 Cells (72-hour treatment)

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in PARP1 Cleavage | Cell Line | Reference |

| 0 | Baseline | 1.0 | SW480 | [5] |

| 2 | Significant Increase | Increased | SW480 | [5] |

| 4 | Significant Increase | Markedly Increased | SW480 | [5] |

| 6 | > 80% | Strongly Increased | SW480 | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.

Caption: Proposed signaling pathway of this compound-induced apoptosis in SW480 cells.

Caption: General experimental workflow for studying this compound effects on SW480 cells.

Experimental Protocols

Cell Culture

SW480 cells (ATCC® CCL-228™) should be cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 0% CO2 (in a non-CO2 incubator or in sealed flasks).

Cell Viability (MTS) Assay

This protocol is for determining the short-term cytotoxic effects of this compound.

Materials:

-

SW480 cells

-

96-well clear-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

Complete L-15 medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed SW480 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including the vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

SW480 cells

-

6-well or 12-well cell culture plates

-

This compound

-

Complete L-15 medium

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low density of SW480 cells (e.g., 500 cells/well for a 6-well plate) in complete medium.

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes at room temperature.[8]

-

Remove the methanol and stain the colonies with 0.5% crystal violet solution for 10-20 minutes.[9]

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Image the plates and count the number of colonies (typically defined as clusters of >50 cells).

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

SW480 cells

-

6-well plates

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed SW480 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 72 hours).

-

Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.

-

Wash the cell pellet twice with cold PBS.[9]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the samples immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for PARP1 Cleavage

This assay detects the cleavage of PARP1, a hallmark of caspase-dependent apoptosis.

Materials:

-

SW480 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP1 (recognizes both full-length and cleaved forms), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed and treat SW480 cells with this compound as described for other assays.

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The full-length PARP1 will appear at ~116 kDa, and the cleaved fragment will be visible at ~89 kDa.

-

Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody to confirm equal protein loading.

References

- 1. Colony formation and soft agar assays [bio-protocol.org]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]

- 4. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of bromodomain inhibitor this compound on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Colony formation assay [bio-protocol.org]

- 9. Induction of Apoptosis of SW480 Human Colon Cancer Cells by (−)-Epicatechin Isolated from Bulnesia sarmienti | Anticancer Research [ar.iiarjournals.org]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Nvs-cecr2-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the selective CECR2 inhibitor, Nvs-cecr2-1, in Chromatin Immunoprecipitation (ChIP) assays. Cat eye syndrome chromosome region, candidate 2 (CECR2) is a bromodomain-containing protein that functions as a key component of the CERF (CECR2-containing Remodeling Factor) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in gene regulation by recognizing acetylated histones and modulating chromatin structure.[4][5][6] Dysregulation of CECR2 has been implicated in developmental disorders and cancer.[1][4][7]

This compound is a potent and selective, non-BET family bromodomain inhibitor of CECR2.[8][9][10] It binds to the CECR2 bromodomain with high affinity, displacing it from chromatin and thereby modulating the expression of CECR2-target genes.[8] This makes this compound a valuable tool for elucidating the specific genomic functions of CECR2 and for investigating its potential as a therapeutic target.